molecular formula C9H10BrFO B12985023 2-(2-Bromophenyl)-2-fluoropropan-1-ol

2-(2-Bromophenyl)-2-fluoropropan-1-ol

Cat. No.: B12985023
M. Wt: 233.08 g/mol
InChI Key: MWAOVCUXRCYKQW-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-fluoropropan-1-ol is an organic compound that features both bromine and fluorine atoms attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-fluoropropan-1-ol can be achieved through several methods. One common approach involves the bromination of a suitable precursor, followed by fluorination. For example, starting with 2-bromophenylpropan-1-ol, a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can be used to introduce the fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2-fluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to the corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Bromophenyl)-2-fluoropropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Bromophenyl)-2-fluoropropan-1-ol exerts its effects involves interactions with various molecular targets. The presence of both bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)propan-1-ol: Lacks the fluorine atom, which can affect its chemical properties and reactivity.

    2-(2-Fluorophenyl)propan-1-ol:

    2-(2-Chlorophenyl)-2-fluoropropan-1-ol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior.

Uniqueness

The unique combination of bromine and fluorine atoms in 2-(2-Bromophenyl)-2-fluoropropan-1-ol imparts distinct chemical properties that can be advantageous in various applications. The presence of these halogens can enhance the compound’s stability, reactivity, and potential biological activity.

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

2-(2-bromophenyl)-2-fluoropropan-1-ol

InChI

InChI=1S/C9H10BrFO/c1-9(11,6-12)7-4-2-3-5-8(7)10/h2-5,12H,6H2,1H3

InChI Key

MWAOVCUXRCYKQW-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=CC=C1Br)F

Origin of Product

United States

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